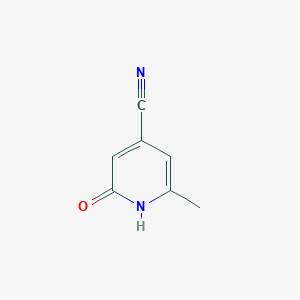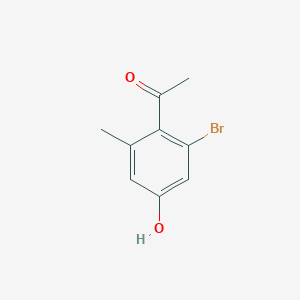
1-(2-Bromo-4-hydroxy-6-methylphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-4-hydroxy-6-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H9BrO2. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group attached to a phenyl ring, along with an ethanone moiety. It is a pale orange solid that is slightly soluble in DMSO and methanol .
Preparation Methods
The synthesis of 1-(2-Bromo-4-hydroxy-6-methylphenyl)ethan-1-one can be achieved through various synthetic routes. One common method involves the bromination of 4-hydroxy-6-methylacetophenone using bromine in the presence of a suitable solvent like acetic acid. The reaction is typically carried out at room temperature and monitored until the desired product is formed . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Bromo-4-hydroxy-6-methylphenyl)ethan-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like acetic acid, DMSO, and methanol, and catalysts or reagents like bromine, potassium permanganate, and sodium borohydride. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-4-hydroxy-6-methylphenyl)ethan-1-one has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a building block in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 1-(2-Bromo-4-hydroxy-6-methylphenyl)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, the bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and binding properties. The ethanone moiety can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1-(2-Bromo-4-hydroxy-6-methylphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(2-Hydroxy-4-methoxyphenyl)ethan-1-one: This compound has a methoxy group instead of a bromine atom, which affects its reactivity and applications.
1-(2-Hydroxy-4-methylphenyl)ethan-1-one: This compound lacks the bromine atom, resulting in different chemical properties and uses.
2-Bromo-1-(4-methoxyphenyl)ethan-1-one: This compound has a methoxy group instead of a hydroxyl group, influencing its solubility and reactivity.
These comparisons highlight the unique features of this compound, such as its bromine atom and hydroxyl group, which contribute to its distinct chemical behavior and applications.
Properties
Molecular Formula |
C9H9BrO2 |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
1-(2-bromo-4-hydroxy-6-methylphenyl)ethanone |
InChI |
InChI=1S/C9H9BrO2/c1-5-3-7(12)4-8(10)9(5)6(2)11/h3-4,12H,1-2H3 |
InChI Key |
TUJVCNJQKVCQKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromoimidazo[1,2-a]pyridin-6-ol](/img/structure/B13667549.png)
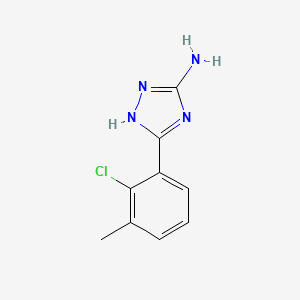
![tert-butyl 7-amino-1-oxospiro[4H-isochromene-3,4'-piperidine]-1'-carboxylate](/img/structure/B13667570.png)
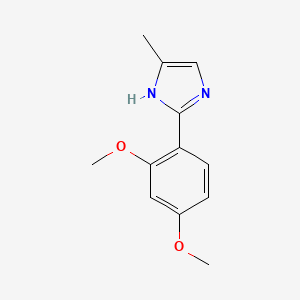

![4-(Hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13667599.png)
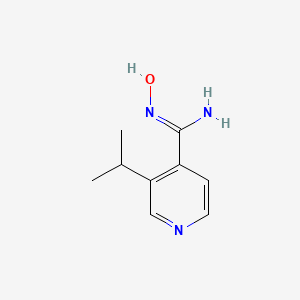
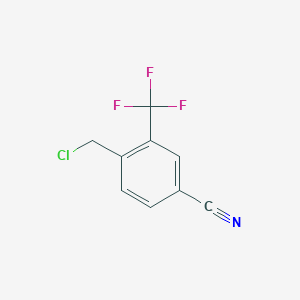
![3-[(tert-Butoxycarbonyl)oxy]benzoic Acid](/img/structure/B13667607.png)

![1-(6-Nitro-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B13667622.png)

